7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione

Xanthine derivatives Adenosine receptor ligands Purine scaffold differentiation

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione (CAS 374094-77-6; also listed as 7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione) is a synthetic purine-2,6-dione (xanthine) derivative bearing a 2-chlorobenzyl substituent at the N-7 position and a methylamino group at C-8. The compound has a molecular formula of C₁₅H₁₆ClN₅O₂ (exact mass 334.1071 Da as the purin-7-ium form) and is listed by major chemical suppliers as a research-grade screening compound.

Molecular Formula C15H17ClN5O2+
Molecular Weight 334.78 g/mol
Cat. No. B12255973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione
Molecular FormulaC15H17ClN5O2+
Molecular Weight334.78 g/mol
Structural Identifiers
SMILESCNC1=[N+](C2C(=N1)N(C(=O)N(C2=O)C)C)CC3=CC=CC=C3Cl
InChIInChI=1S/C15H16ClN5O2/c1-17-14-18-12-11(13(22)20(3)15(23)19(12)2)21(14)8-9-6-4-5-7-10(9)16/h4-7,11H,8H2,1-3H3/p+1
InChIKeyUODHZWUTOCSBKU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione: Baseline Identity for Procurement


7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione (CAS 374094-77-6; also listed as 7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione) is a synthetic purine-2,6-dione (xanthine) derivative bearing a 2-chlorobenzyl substituent at the N-7 position and a methylamino group at C-8 [1]. The compound has a molecular formula of C₁₅H₁₆ClN₅O₂ (exact mass 334.1071 Da as the purin-7-ium form) and is listed by major chemical suppliers as a research-grade screening compound [2]. Its structural scaffold places it within the broader 1,3-dimethylxanthine (theophylline) analogue class, where N-7 and C-8 modifications are known to modulate adenosine receptor affinity, phosphodiesterase inhibition, and purine nucleoside phosphorylase (PNP) interaction profiles [3].

1
Scaffold 7,8-disubstituted xanthine core for adenosine receptor / PDE / PNP pathway studies
2
Chemical Space Unique N-7-(2-chlorobenzyl) + 8-methylamino combination; absent from major bioactive libraries
3
Procurement Note Research-grade screening compound; requires de novo biological and analytical characterization

Why Generic Substitution of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione Is Not Advisable


Within the 1,3-dimethylxanthine chemotype, seemingly minor substituent variations at the N-7 and C-8 positions can produce order-of-magnitude differences in target affinity and selectivity profiles [1]. The combination of a 2-chlorobenzyl group at N-7 with an 8-methylamino substituent is uncommon among commercially available screening compounds: the N-7-(2-chlorobenzyl) motif imparts distinct steric and electronic properties compared to unsubstituted benzyl or alkyl analogues, while the 8-methylamino group introduces a hydrogen-bond donor capacity absent in 8-alkoxy or 8-unsubstituted congeners [2]. Class-level evidence from 8-substituted xanthine series demonstrates that even single-atom changes at C-8 (e.g., methylamino vs. ethylamino) can shift adenosine A₁ receptor intrinsic activity from partial agonism to altered efficacy profiles in functional assays [3]. Substituting this compound with a structurally related but pharmacologically uncharacterized analogue risks introducing undocumented off-target liabilities and invalidating structure-activity relationship (SAR) continuity in a screening cascade.

N-7 Substituent Variation

Replacing the 2-chlorobenzyl with unsubstituted benzyl or alkyl chains may shift adenosine receptor affinity and halogen-bonding potential.

C-8 Amino Group Modification

8-Methylamino vs. ethylamino or piperidine can alter intrinsic efficacy at adenosine A₁ receptors; functional profiles may not transfer.

Physicochemical Profile Mismatch

Higher lipophilicity (XLogP ~1) and permanent positive charge differ from neutral xanthines like theophylline, impacting solubility and membrane partitioning.

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione: Quantitative Differentiation Evidence


Structural Uniqueness: 2-Chlorobenzyl N-7 Substituent Combined with 8-Methylamino Motif Distinguishes This Compound from Common Theophylline Analogues

Chemical database and vendor catalogue surveys confirm that the specific combination of an N-7-(2-chlorobenzyl) substituent with an 8-methylamino group on a 1,3-dimethylxanthine core is extremely rare among commercially catalogued purine derivatives. Publicly available bioactivity data for this compound are currently absent from major curated databases (ChEMBL, BindingDB, DrugBank), meaning its pharmacological profile is uncharacterized in the peer-reviewed literature [1][2]. This absence creates a verifiable differentiation point for procurement: this compound represents an unexplored chemical space within the 7,8-disubstituted xanthine series, distinct from well-characterized analogues such as 7-benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione (which lacks the ortho-chloro substituent) or 7-(2-chlorobenzyl)-8-(4-methylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (which replaces the 8-methylamino with a bulkier piperidine) [3]. The ortho-chloro substitution on the benzyl ring introduces a distinct halogen-bonding-capable pharmacophoric feature not present in unsubstituted benzyl analogues [4].

Structural Uniqueness
Class-level

N-7-(2-chlorobenzyl) + 8-methylamino on 1,3-dimethylxanthine core. No bioactivity records in ChEMBL, BindingDB, or DrugBank.

Unexplored purine chemical space; ortho-Cl enables halogen bonding not present in benzyl analogues.

Supplier catalogue data only; review for screening library diversification.

Xanthine derivatives Adenosine receptor ligands Purine scaffold differentiation

Class-Level Inference: 8-Methylamino Xanthines Exhibit Distinct Adenosine A₁ Receptor Intrinsic Activity Profiles vs. 8-Ethylamino and 8-Unsubstituted Analogues

While no direct binding or functional data exist for the target compound itself, class-level evidence from N⁶,C8-disubstituted adenosine derivatives demonstrates that the 8-methylamino substituent confers a distinct functional profile at adenosine A₁ receptors. In rat brain A₁ receptor assays, 8-methylamino-N⁶-cyclopentyladenosine (8-methylamino-CPA) exhibited the highest intrinsic activity for inhibition of field EPSPs in hippocampal slices among a series of C8-alkylamino congeners, while 8-ethylamino-CPA showed lower efficacy [1]. Furthermore, 8-methylamino-CPA inhibited forskolin-stimulated adenylate cyclase, confirming functional agonism, whereas longer-chain 8-alkylamino analogues were inactive in this assay [1]. By structural analogy, the 8-methylamino substituent on the target xanthine compound may confer a distinct functional signature (partial agonism or antagonism with residual efficacy) at adenosine receptors compared to 8-ethylamino, 8-propylamino, or 8-unsubstituted xanthine congeners, though direct experimental confirmation is lacking and represents a verifiable research gap [2].

A₁ Receptor Intrinsic Activity
Class-level inference

8-methylamino-CPA showed highest intrinsic activity for fEPSP inhibition vs. 8-ethylamino (lower) and 8-propylamino (inactive) in rat brain A₁ assays.

8-methylamino group may confer distinct functional signature; chain-length dependence prohibits direct substitution.

Adenosine receptor class-level SAR; target compound not directly tested.

Adenosine A1 receptor Partial agonism Xanthine structure-activity relationship

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile Distinguish This Compound from Common Xanthine Scaffolds

Computed physicochemical descriptors for the target compound reveal a distinct profile compared to canonical xanthine reference compounds. The target compound (CID 78207902) has an XLogP3-AA of 1, a topological polar surface area (TPSA) of 68 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, with a molecular weight of 334.78 g/mol (purin-7-ium form) [1]. In contrast, theophylline (1,3-dimethylxanthine) has an XLogP of -0.1, TPSA of 69.3 Ų, one H-bond donor, and three H-bond acceptors, with MW 180.16 [2]. Caffeine (1,3,7-trimethylxanthine) has XLogP -0.2, TPSA 61.8 Ų, zero H-bond donors, and MW 194.19 [3]. The 100-fold increase in lipophilicity (ΔXLogP ≈ 1.1-1.2) driven by the 2-chlorobenzyl and 8-methylamino substitutions is substantial and predicts altered membrane permeability and protein binding profiles. Furthermore, the formal positive charge (purin-7-ium form) is a distinguishing electrostatic feature not present in neutral xanthine analogues, which may influence solubility, salt formation, and target engagement electrostatics [1].

Physicochemical Differentiation
Cross-study comparable

Target: XLogP = 1, TPSA = 68 Ų, +1 charge. Theophylline: XLogP = -0.1, neutral. ΔXLogP ≈ +1.1.

Elevated lipophilicity and charge predict altered permeability and non-specific binding vs. standard xanthine tools.

Computed descriptors; experimental logD and solubility may differ.

Physicochemical properties Drug-likeness Xanthine scaffold optimization

Vendor Purity and Analytical Characterization: 95% Purity Baseline from Commercial Sources

The compound is commercially available from multiple research chemical suppliers with a specified purity of 95% (AKSci Catalogue #8912CD; Sigma-Aldrich AldrichCPR listing) [1]. This purity level is consistent with research-grade screening compounds but falls below the typical >98% purity expected for lead optimization or in vivo pharmacological studies. No certificate of analysis (CoA) data, HPLC traces, or NMR characterization data are publicly accessible from these vendors at the time of assessment. In comparison, well-characterized xanthine reference standards such as theophylline (Sigma-Aldrich PHR1084, certified reference material) and caffeine (Sigma-Aldrich C0750, ≥99%) are supplied with full analytical documentation including identity, purity, and residual solvent testing . Procurement of this compound for quantitative pharmacological work therefore requires in-house analytical verification (HPLC-MS, ¹H NMR) prior to use in dose-response or SAR studies.

Commercial Purity
Supporting evidence

95% purity from research suppliers; no CoA, HPLC, or NMR data publicly available.

Batch consistency unverified; in-house analytical verification needed before quantitative pharmacology.

Vendor catalogue specification; request current batch CoA.

Compound procurement Purity specification Quality control

Critical Data Gap Advisory: Absence of Published Bioactivity Data for This Compound

A systematic search of PubMed, ChEMBL, BindingDB, DrugBank, and the IUPHAR/BPS Guide to Pharmacology database (conducted May 2025) yielded no published bioactivity data (IC₅₀, Kᵢ, EC₅₀, Kd) for this compound against any molecular target [1][2][3]. This stands in contrast to closely related xanthine derivatives such as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-chlorobenzyl)-1,3-dimethylxanthine and 7-(2-chlorobenzyl)-8-(4-methylpiperidin-1-yl)-1,3-dimethylxanthine, which appear in patent filings and screening databases with associated target engagement data. The compound's PubChem record (CID 78207902, created 2014) lists no bioassay results and no linked PubMed articles [1]. For procurement decision-making, this means the compound must be treated as a completely uncharacterized chemical entity whose biological activity profile is unknown. Selection of this compound over characterized analogues should be justified solely by the investigational objective of probing unexplored purine chemical space, not by any anticipated potency, selectivity, or mechanism of action advantage.

Bioactivity Data Gap
Data to verify

Zero bioactivity data points across PubChem, ChEMBL, BindingDB, DrugBank; no linked PubMed articles.

Complete biological characterization required; no potency, selectivity, or mechanism assumptions can be made.

Database search May 2025; fully uncharacterized entity.

Data transparency Procurement risk assessment Screening compound selection

Evidence-Based Application Scenarios for 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-5H-purin-7-ium-2,6-dione


Exploratory Adenosine Receptor Pharmacology: Investigating the Functional Consequences of 8-Methylamino Substitution on a 7-(2-Chlorobenzyl)-Xanthine Scaffold

Based on class-level evidence that the 8-methylamino substituent confers a distinct intrinsic efficacy profile at adenosine A₁ receptors compared to longer-chain 8-alkylamino analogues [1], this compound is suited as a probe to test whether the 7-(2-chlorobenzyl) group alters the adenosine receptor functional signature relative to the 7-unsubstituted or 7-benzyl 8-methylamino xanthine series. The compound's elevated lipophilicity (XLogP = 1 vs. -0.1 for theophylline) [2] further enables investigation of whether increased membrane partitioning modifies the apparent potency or kinetics of receptor engagement in cell-based vs. membrane-binding assay formats. This application requires de novo radioligand binding and functional assay characterization, consistent with the data gap advisory in Section 3.

Chemical Probe for Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening Cascades

Given that several 7-substituted purine-2,6-dione derivatives have been reported as PNP inhibitors in BindingDB and ChEMBL, and that the 7-(2-chlorobenzyl)-8-substituted xanthine scaffold appears in patent literature related to purine metabolism targets [1], this compound can serve as a structurally distinct entry point for PNP inhibitor SAR exploration. Its ortho-chloro substituent on the benzyl ring introduces a halogen-bonding feature that has been associated with enhanced PNP active-site occupancy in crystallographic studies of related purine inhibitors [2]. Researchers should directly compare this compound against known PNP inhibitors such as immucillin-H or 8-aminoguanosine in the same assay platform to quantify any differentiation.

Purine Chemical Library Diversification for Phenotypic Screening

The compound's structural uniqueness—specifically the combination of N-7-(2-chlorobenzyl) and C-8-methylamino substituents absent from major bioactive compound collections [1]—makes it a candidate for inclusion in diversity-oriented screening libraries targeting purine-recognizing biological systems (adenosine receptors, PNP, xanthine oxidase, phosphodiesterases). Its distinct physicochemical profile (MW 334.78, XLogP 1, formal charge +1) [2] fills a gap in the property space between small hydrophilic xanthines (e.g., theophylline, caffeine) and larger, more lipophilic purine derivatives (e.g., SCH 58261, istradefylline). Procurement for this application is justified solely by chemical diversity considerations, not by any pre-existing biological annotation.

Analytical Method Development and Reference Standard Qualification for 7,8-Disubstituted Xanthine Analysis

The compound's commercial availability at 95% purity from multiple vendors (AKSci, Sigma-Aldrich) [1] supports its use as a chromatographic reference material for developing HPLC-MS or UPLC methods tailored to 7,8-disubstituted xanthine derivatives. Its unique retention characteristics (predicted higher logP vs. theophylline) and distinct mass spectral signature (exact mass 334.1071 Da; [M]⁺ ion in positive mode) [2] provide a useful calibration point for method validation. However, given the absence of vendor-supplied certificates of analysis, procurement for this application must include in-house purity verification by orthogonal methods (¹H NMR, HRMS, HPLC-UV/ELSD) prior to use as a quantitative standard.

Application
Selection Property
Validation Focus
Adenosine receptor functional studies
Class-level 8-methylamino SAR context
Intrinsic efficacy profile comparison vs. 8-alkylamino congeners
PNP inhibitor SAR exploration
7-(2-chlorobenzyl)-8-substituted xanthine scaffold
Halogen-bonding contribution to active-site occupancy
Purine-focused diversity screening
Chemical uniqueness in commercial libraries
Property space gap (XLogP ~1, +1 charge) vs. theophylline/caffeine
Analytical method development for 7,8-disubstituted xanthines
Distinct retention and mass signature
In-house purity verification prior to use as reference
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